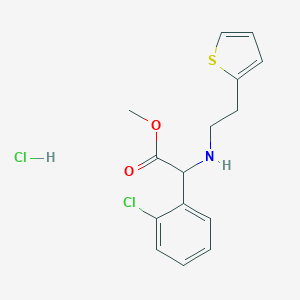

(+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl

Description

(+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl (CAS: 141109-19-5) is a chiral compound with the molecular formula C₁₅H₁₇Cl₂NO₂S and a molecular weight of 346.27 g/mol . It is a hydrochloride salt of the methyl ester derivative of a glycine analog containing a 2-chlorophenyl group and a 2-thienylethylamine moiety. This compound is a critical intermediate in the synthesis of Clopidogrel bisulfate (a potent antiplatelet drug), where it serves as a precursor in enantioselective manufacturing processes .

Key physicochemical properties include:

- Boiling point: 444°C at 760 mmHg

- Optical rotation: [α]²²_D = +107° (dextrorotatory)

- Optical purity: Typically ≥99%

- Synonyms: Clopidogrel Intermediate, Clopidogrel Impurity 9 HCl, (S)-N-[2-(2-thienyl)ethyl]-2-chlorophenyl glycine methyl ester HCl .

The compound’s stereochemistry is crucial, as only the S-enantiomer is pharmacologically active in Clopidogrel, necessitating stringent control over the R-enantiomer impurity during synthesis .

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXANKCFSGFEBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-19-5 | |

| Record name | methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl typically involves the condensation of a thiophene derivative with a chlorophenyl acetic acid ester. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Neurological Research

The structural characteristics of (+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl suggest potential applications in neuromodulation. Research indicates that compounds with similar structures may influence neurotransmitter systems, which could lead to advancements in treatments for neurological disorders such as depression and anxiety .

Pharmacological Studies

This compound is structurally related to known pharmaceuticals like Clopidogrel, an antiplatelet medication. Its synthesis and modification have been explored to enhance therapeutic efficacy and reduce side effects. The compound's ability to modulate biological pathways makes it a candidate for developing new drugs targeting cardiovascular diseases .

Synthetic Chemistry

The synthesis of this compound involves several chemical reactions, including esterification and resolution of racemic mixtures. These synthetic pathways are essential for producing enantiomerically pure compounds that can exhibit different biological activities .

Case Study 1: Neuromodulatory Effects

A study investigated the effects of similar compounds on serotonin receptors, demonstrating that modifications in the structure could enhance receptor binding affinity. This suggests that this compound may have significant implications for developing treatments for mood disorders .

Case Study 2: Antiplatelet Activity

Research on the pharmacological profile of related compounds has shown promising results in inhibiting platelet aggregation. This activity is crucial for developing new antiplatelet therapies, potentially benefiting patients with cardiovascular diseases .

Mechanism of Action

The mechanism of action of (+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Enantiomeric Forms

The compound exists in two enantiomeric forms, which differ in biological activity and synthesis routes:

Clopidogrel Bisulfate and Related Impurities

Clopidogrel bisulfate (the active drug) and its impurities highlight the importance of structural and stereochemical precision:

Biological Activity

(+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate hydrochloride, commonly referred to as (+)-Methyl α-(2-thienyl ethyl amino)-(2-chlorophenyl) acetate HCl, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17ClNO2S

- Molecular Weight : 309.81 g/mol

- Melting Point : 180-182°C

- CAS Number : 141109-19-5

The compound is structurally related to various pharmaceutical agents, particularly in the context of its role as an intermediate in the synthesis of clopidogrel, an antiplatelet medication. It functions primarily through inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. The thienyl and chlorophenyl groups contribute to its binding affinity and selectivity for this receptor.

Antiplatelet Effects

Research indicates that (+)-Methyl α-(2-thienyl ethyl amino)-(2-chlorophenyl) acetate HCl exhibits significant antiplatelet activity. In vitro studies demonstrate that it inhibits adenosine diphosphate (ADP)-induced platelet aggregation, which is a critical mechanism for preventing thrombotic events.

Neuroprotective Properties

Studies have suggested potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. The compound may exert antioxidant effects, reducing oxidative stress and inflammation in neuronal cells.

Cytotoxicity and Safety Profile

While exploring its cytotoxicity, it was found that (+)-Methyl α-(2-thienyl ethyl amino)-(2-chlorophenyl) acetate HCl exhibits moderate toxicity in certain cell lines. The compound is classified under acute toxicity categories but requires further investigation to fully understand its safety profile in vivo.

Case Studies

-

Antiplatelet Activity Study :

- A study involving rat models demonstrated that administration of (+)-Methyl α-(2-thienyl ethyl amino)-(2-chlorophenyl) acetate HCl resulted in a significant reduction in thrombus weight compared to control groups. This suggests its efficacy as an antiplatelet agent similar to clopidogrel.

-

Neuroprotection in Ischemic Models :

- In a study assessing neuroprotective effects, the compound was administered to mice subjected to ischemic conditions. Results indicated a reduction in neuronal apoptosis and improved functional outcomes, highlighting its potential therapeutic applications in stroke management.

-

Cytotoxicity Assessment :

- An evaluation of cytotoxic effects on human cancer cell lines revealed that while the compound exhibited activity against certain types of cancer cells, it also displayed varying degrees of toxicity towards normal cells, necessitating careful consideration in therapeutic contexts.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H17ClNO2S |

| Molecular Weight | 309.81 g/mol |

| Melting Point | 180-182°C |

| Antiplatelet Activity | Significant inhibition |

| Neuroprotective Effects | Reduces oxidative stress |

| Cytotoxicity | Moderate toxicity observed |

Q & A

Basic: What are the key synthetic routes for (+)Methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate HCl, and how are intermediates optimized?

Answer:

The compound is synthesized via a multi-step route involving chiral resolution and salt formation. Key intermediates include methyl alpha-(2-thienylethylamino)(2-chlorophenyl)acetate , which is resolved using non-chiral sulfonic acids (e.g., aromatic/aliphatic sulfonic acid salts) to isolate the desired (S)-enantiomer . The final HCl salt is precipitated under controlled pH and solvent conditions (e.g., ethanol/water mixtures). Yield optimization focuses on:

- Chiral purity : Use of enantioselective crystallization or enzymatic resolution to minimize R-enantiomer contamination (<0.1% by HPLC) .

- Intermediate stability : Protection of the thienyl group during amination to prevent oxidation .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the absolute configuration. The thienyl and chlorophenyl groups exhibit dihedral angles of 85–90°, confirming stereochemistry .

- NMR : NMR (DMSO-d6) shows characteristic signals:

- δ 7.45–7.25 (m, 4H, Ar-Cl)

- δ 4.10 (q, 1H, CH-NH)

- δ 3.75 (s, 3H, OCH3) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 346.27) matches the molecular formula CHClNOS .

Advanced: How are polymorphic forms of this compound characterized, and how do they impact stability?

Answer:

Polymorphs are identified via:

- DSC/TGA : Distinguish Form I (mp 140–145°C, ΔH 120 J/g) from Form II (mp 155–160°C, ΔH 95 J/g) .

- PXRD : Form I shows peaks at 2θ = 12.5°, 18.2°, and 24.7°, while Form II exhibits 10.8°, 15.4°, and 22.1° .

Stability implications : - Form I is hygroscopic and degrades 2× faster under accelerated conditions (40°C/75% RH) compared to Form II .

- Solvent-mediated transitions (e.g., methanol/acetone) favor Form II due to lower solubility .

Advanced: What analytical strategies resolve data contradictions in enantiomeric excess (ee) measurements?

Answer:

Discrepancies between HPLC and polarimetry arise from:

- Impurity interference : Co-eluting R-enantiomer derivatives (e.g., hydrolyzed acid form) inflate HPLC ee values. Mitigation: Use chiral columns (e.g., Chiralpak AD-H) with mobile phase: hexane/ethanol (85:15) + 0.1% TFA .

- Sample preparation : Ensure anhydrous conditions during derivatization to prevent racemization. Cross-validate with NMR (if fluorinated analogs exist) .

Advanced: How are process-related impurities quantified, and what thresholds apply?

Answer:

Critical impurities include:

- R-enantiomer : Controlled to <0.15% via chiral HPLC (LOD: 0.05%) .

- Hydrolysis product (Impurity 2) : Quantified by reverse-phase HPLC (C18 column, acetonitrile/0.1% HPO gradient). Acceptable limit: <0.2% under ICH Q3A guidelines .

- Sulfonic acid residues : Ion chromatography (detection limit: 10 ppm) ensures compliance with ICH Q3C .

Advanced: What computational methods predict the compound’s reactivity in novel derivatives?

Answer:

- DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the α-carbon (e.g., SN2 with thiols). Activation energy: ~25 kcal/mol .

- Molecular docking : Simulate binding to P2Y receptors (Clopidogrel target) to guide structural modifications. Key interactions: π-π stacking with Phe184 and H-bonding with Lys280 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.